Kakkatin
CAS No.: 57960-04-0
Cat. No.: VC0191656
Molecular Formula: C16H12O5
Molecular Weight: 284.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57960-04-0 |
|---|---|
| Molecular Formula | C16H12O5 |
| Molecular Weight | 284.26 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Kakkatin belongs to the isoflavonoid class of compounds, a subgroup of flavonoids with the B-ring attached at position 3 of the benzopyran moiety. The IUPAC name for kakkatin is 6-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one, also known as 7-methoxy-6,4'-dihydroxyisoflavone . The compound features a characteristic C6-C3-C6 flavonoid skeleton with specific functional group modifications that distinguish it from other isoflavones .
The molecular structure reveals hydroxyl groups at positions 6 and 4' (para position of the B-ring), along with a methoxy group at position 7. This arrangement of functional groups contributes to the compound's unique chemical and biological properties . The structure maintains planarity in its core scaffold, which is typical for isoflavones and impacts its interaction with biological targets.
Physical and Chemical Properties
Kakkatin exhibits several notable physical and chemical properties that influence its behavior in biological systems. Table 1 summarizes the key physicochemical properties of kakkatin based on computational and experimental data.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C16H12O5 | Defines elemental composition |
| Molecular Weight | 284.26 g/mol | Relatively small molecule |
| XLogP3-AA | 2.4 | Moderate lipophilicity |
| Hydrogen Bond Donors | 2 | Contributes to intermolecular interactions |
| Hydrogen Bond Acceptors | 5 | Enhances binding potential to targets |
| Rotatable Bond Count | 2 | Limited conformational flexibility |
| Topological Polar Surface Area | 76 Ų | Moderate membrane permeability |
| Complexity | 424 | Moderately complex structure |
Table 1: Physicochemical properties of kakkatin
The XLogP3-AA value of 2.4 indicates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological distribution . The compound's hydrogen bonding profile (2 donors and 5 acceptors) enables interaction with various biological targets, particularly proteins and nucleic acids that feature complementary hydrogen bonding sites.
Chemical Identifiers and Representation
For scientific communication and database indexing, kakkatin is represented by several chemical identifiers as outlined in Table 2.
| Identifier Type | Value |
|---|---|
| PubChem CID | 21676194 |
| InChI | InChI=1S/C16H12O5/c1-20-15-7-14-11(6-13(15)18)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 |
| InChIKey | UXQHNHMMYMGPAH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
| Lipid Maps ID | LMPK12050103 |
Table 2: Chemical identifiers for kakkatin
The canonical SMILES notation and InChI string provide precise structural information in a machine-readable format, facilitating computational studies and database searches. These identifiers serve as unique fingerprints for kakkatin in chemical databases and literature.
Natural Sources and Occurrence
Microbial Sources
Kakkatin has been identified in several microbial sources, which represent potential natural reservoirs for this bioactive compound. Most notably, it has been reported in Streptomyces species, which are prolific producers of bioactive secondary metabolites . Recent research has expanded our understanding of kakkatin's microbial sources to include lichen-associated actinomycetes.
Specifically, kakkatin (designated as compound 97 in research literature) has been isolated from Amycolatopsis sp. YIM 130642, a lichen-derived actinomycete . This finding is significant as it connects kakkatin to the rich diversity of bioactive compounds produced by lichen-associated microorganisms. The production of kakkatin by these specialized bacteria suggests potential ecological roles for this compound in microbial communities.
Plant Sources
Beyond microbial sources, kakkatin has been identified in at least two plant species. According to available data, kakkatin has been reported in:
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Ammopiptanthus mongolicus - a rare evergreen broadleaf shrub native to the deserts of Central Asia, known for its extreme cold and drought tolerance .
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Wisteria brachybotrys - a woody climbing vine from the legume family (Fabaceae), particularly distributed in East Asia .
The presence of kakkatin in these taxonomically distinct plant species is intriguing and suggests convergent evolution of isoflavonoid biosynthetic pathways. In leguminous plants like Wisteria, isoflavonoids often serve as phytoalexins (antimicrobial compounds produced in response to pathogen attack) and may play roles in plant-microbe interactions, particularly with nitrogen-fixing bacteria.
Biological Activities and Applications
Antimicrobial Properties
While specific research on kakkatin's antimicrobial properties remains limited, insights can be drawn from studies on structurally related isoflavonoids isolated from the same sources. Several isoflavonoids isolated from Amycolatopsis sp. YIM 130642, the same source from which kakkatin was obtained, have demonstrated inhibitory activity against pathogenic bacteria .
Specifically, certain isoflavonoids from this bacterial strain showed inhibitory effects against Staphylococcus aureus and Escherichia coli . While the research doesn't explicitly attribute these activities to kakkatin itself, the structural similarities among isoflavonoids from the same source suggest potential antimicrobial properties for kakkatin that warrant further investigation.
Classification and Taxonomic Context
Chemical Classification
Kakkatin belongs to several hierarchical chemical classification systems that help contextualize its structural and functional relationships to other compounds. According to Lipid Maps classification, kakkatin falls under:
This classification reflects kakkatin's biosynthetic origin through the polyketide pathway, which is responsible for producing a diverse array of natural products in plants and microorganisms. The isoflavonoid subclassification distinguishes kakkatin from other flavonoids by its characteristic C3 attachment of the B-ring.
Taxonomic Distribution
The occurrence of kakkatin across different taxonomic groups provides insights into its evolutionary significance and potential ecological roles. Based on available data, kakkatin has been documented in:
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Actinobacteria phylum
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Streptomyces genus (various species)
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Amycolatopsis genus (specifically strain YIM 130642)
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Plant kingdom
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Fabaceae family (Wisteria brachybotrys)
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Ammopiptanthus genus (A. mongolicus)
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This distribution pattern suggests that kakkatin may have evolved independently in different organisms or may have been horizontally transferred between species, particularly in soil environments where plants and actinomycetes coexist.
Research Status and Future Directions
Current Research Limitations
Research specifically focused on kakkatin remains limited, with most information derived from chemical databases and broad surveys of natural products from specific sources. Key limitations in the current research landscape include:
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Incomplete characterization of bioactivity profiles specific to kakkatin
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Limited understanding of biosynthetic pathways and regulation
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Absence of detailed structure-activity relationship studies
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Insufficient data on pharmacokinetics and metabolism
Future Research Opportunities
Several promising research directions could advance our understanding of kakkatin:
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Targeted bioactivity screening against a wider range of pathogens and disease models
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Investigation of biosynthetic gene clusters responsible for kakkatin production
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Development of semi-synthetic derivatives with enhanced properties
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Exploration of ecological roles in plant-microbe interactions
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Computational modeling of interactions with potential biological targets
Advanced techniques such as metabolomics, genomics, and protein crystallography could provide deeper insights into kakkatin's functions and applications.
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